![molecular formula C13H10F2O2 B12579108 1,1'-[(Difluoromethylene)bis(oxy)]dibenzene CAS No. 212207-13-1](/img/structure/B12579108.png)
1,1'-[(Difluoromethylene)bis(oxy)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(Difluoromethylene)bis(oxy)]dibenzene, also known as difluorodiphenylmethane, is an organic compound with the molecular formula C13H10F2. This compound is characterized by the presence of two benzene rings connected by a difluoromethylene group. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-[(Difluoromethylene)bis(oxy)]dibenzene can be synthesized through several methods. One common approach involves the reaction of benzene with difluoromethane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1,1’-[(Difluoromethylene)bis(oxy)]dibenzene often involves large-scale chemical reactors. The process may include steps such as purification and distillation to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(Difluoromethylene)bis(oxy)]dibenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions typically occur under specific temperature and pressure conditions to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoic acid derivatives, while reduction could produce difluorobenzyl alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-[(Difluoromethylene)bis(oxy)]dibenzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,1’-[(Difluoromethylene)bis(oxy)]dibenzene involves its interaction with specific molecular targets and pathways. The difluoromethylene group plays a crucial role in its reactivity and interactions with other molecules. The compound can form stable complexes with various substrates, influencing their chemical and physical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 1,1’-[(Difluoromethylene)bis(oxy)]dibenzene include:
Difluorodiphenylmethane: A closely related compound with similar chemical properties.
1,1’-[(Difluoromethylene)bis(oxy)]bis[1,2,2-trifluoroethylene]: Another compound with a difluoromethylene group, but with different substituents on the benzene rings.
Uniqueness
1,1’-[(Difluoromethylene)bis(oxy)]dibenzene is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
212207-13-1 |
|---|---|
Molekularformel |
C13H10F2O2 |
Molekulargewicht |
236.21 g/mol |
IUPAC-Name |
[difluoro(phenoxy)methoxy]benzene |
InChI |
InChI=1S/C13H10F2O2/c14-13(15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
XWIOGTNNVXEZMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(OC2=CC=CC=C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



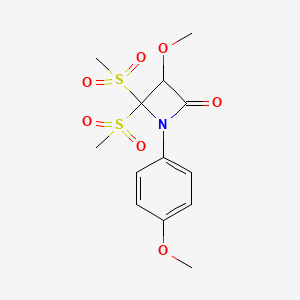
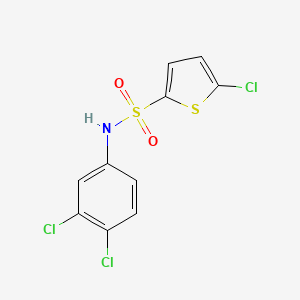
![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)

![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)
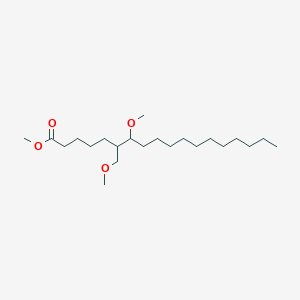
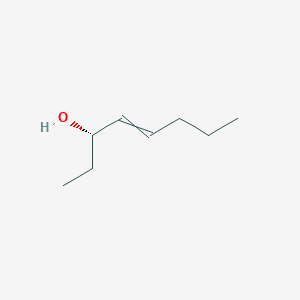

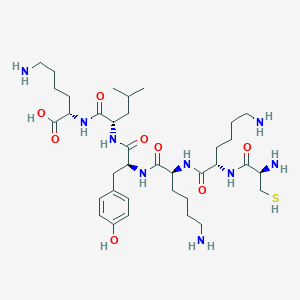
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide](/img/structure/B12579106.png)
